molecular formula C18H26N2O4S B2593118 N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034386-63-3

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No. B2593118
CAS RN: 2034386-63-3
M. Wt: 366.48
InChI Key: JPOPDHBCQPBPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to its stereochemistry due to the stereogenicity of carbons . The cyclopropylmethoxy and 3-methylbenzenesulfonamide groups may also influence its three-dimensional structure.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be used to design new drugs with target selectivity, leveraging the pyrrolidine ring’s versatility.

Biological Activity Profiling

Stereochemistry plays a significant role in the biological activity of compounds. The different stereoisomers of this compound, due to the presence of the pyrrolidine ring, can lead to varied biological profiles. Researchers can use this compound to study the influence of steric factors on biological activity, including structure-activity relationship (SAR) studies .

Antiviral Agents

Compounds with pyrrolidine structures have been shown to possess antiviral properties. This compound could be investigated for its efficacy against various viruses, potentially contributing to the development of new antiviral medications .

Anti-inflammatory Applications

Indole derivatives, which share structural similarities with the compound , are known for their anti-inflammatory properties. This compound could be explored for its potential use in treating inflammatory conditions .

Anticancer Research

The unique structure of this compound makes it a candidate for anticancer research. Its ability to bind selectively to different proteins could be harnessed to develop targeted cancer therapies .

Herbicidal Activity

Pyrrolidine derivatives have been identified as potential protoporphyrinogen oxidase (PPO) inhibitors, which are crucial in herbicidal activity. This compound could be synthesized and tested for its herbicidal efficacy, providing a new avenue for agricultural research .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, this compound can be used in enantioselective synthesis. This application is vital in creating pharmaceuticals with specific desired isomers .

Pharmacokinetic and ADME/Tox Studies

The introduction of heteroatomic fragments, such as the pyrrolidine ring, can modify physicochemical parameters and improve ADME/Tox results for drug candidates. This compound could be used in pharmacokinetic studies to optimize drug properties .

Mechanism of Action

properties

IUPAC Name

N-[3-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-3-2-4-17(11-14)25(22,23)19-9-7-18(21)20-10-8-16(12-20)24-13-15-5-6-15/h2-4,11,15-16,19H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOPDHBCQPBPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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